1-O-Hexadecyl-2-O-docosahexaenoyl-sn-glycero-3-phosphorylcholine

Platelet-activating factor Oxidative fragmentation Lipid peroxidation

1-O-Hexadecyl-2-O-docosahexaenoyl-sn-glycero-3-phosphorylcholine (CAS 132213-85-5), also referred to as Docosahexaenoyl PAF C-16 or PC(O-16:0/22:6), is a synthetic hybrid ether-ester phosphatidylcholine. It features a saturated C16 hexadecyl ether linkage at the sn-1 position and a highly polyunsaturated docosahexaenoyl (DHA, C22:6) ester chain at the sn-2 position.

Molecular Formula C46H82NO7P
Molecular Weight 792.1 g/mol
CAS No. 132213-85-5
Cat. No. B145012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Hexadecyl-2-O-docosahexaenoyl-sn-glycero-3-phosphorylcholine
CAS132213-85-5
Synonyms1-O-hexadecyl-2-O-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glyceryl-3-phosphorylcholine
Molecular FormulaC46H82NO7P
Molecular Weight792.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
InChIInChI=1S/C46H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,27,29,33,35,45H,6-7,9,11-13,15,17-19,21,23,26,28,30-32,34,36-44H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,29-27-,35-33-/t45-/m1/s1
InChIKeyQQQQNYAHSSIZBU-HIQXTUQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol containing 0.1% BHT

1-O-Hexadecyl-2-O-docosahexaenoyl-sn-glycero-3-phosphorylcholine (CAS 132213-85-5): Ether-Linked Phospholipid for Oxidative Signaling and Lipidomics Research


1-O-Hexadecyl-2-O-docosahexaenoyl-sn-glycero-3-phosphorylcholine (CAS 132213-85-5), also referred to as Docosahexaenoyl PAF C-16 or PC(O-16:0/22:6), is a synthetic hybrid ether-ester phosphatidylcholine. It features a saturated C16 hexadecyl ether linkage at the sn-1 position and a highly polyunsaturated docosahexaenoyl (DHA, C22:6) ester chain at the sn-2 position . This structural configuration confers distinct biophysical and biochemical properties relative to conventional diacyl phosphatidylcholines or other alkyl-acyl glycerophosphocholines. The compound is functionally related to the platelet-activating factor (PAF) family but contains docosahexaenoate at sn-2 rather than the acetate moiety found in canonical PAF C-16 [1]. It is also recognized as an endogenous metabolite detectable in human urine and has been implicated in obesity-related metabolic studies .

Alkyl-ether PC with DHA at sn-2 for oxidative fragmentation studies
Endogenous urinary metabolite reference for obesity biomarker research
Lipid standard for MALDI-TOF MS phospholipid characterization

Why 1-O-Hexadecyl-2-O-docosahexaenoyl-sn-glycero-3-phosphorylcholine Cannot Be Interchanged with Generic Ether Phospholipids or PAF Analogs


The scientific utility of 1-O-Hexadecyl-2-O-docosahexaenoyl-sn-glycero-3-phosphorylcholine is fundamentally tied to its specific sn-2 DHA ester and sn-1 hexadecyl ether architecture. Generic substitution with other ether phospholipids—such as 1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine (sn-2 arachidonate, C20:4) or 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (sn-1 ester)—is invalid because these structural variations produce quantitatively divergent biological outcomes. As established by Tokumura et al. (1994), the oxidation-dependent generation of PAF-like activity is not a class-wide property but is exquisitely sensitive to both the sn-1 ether linkage and the specific polyunsaturated fatty acyl chain at sn-2 [1]. Interchanging this compound with structurally related analogs without accounting for these differences will yield data that are neither comparable nor interpretable, particularly in assays involving oxidative fragmentation, scavenger receptor activation, or platelet aggregation studies.

Ether bond stability
sn-1 ether linkage resists PLA1 hydrolysis, altering metabolic processing vs. ester-linked PCs.
Oxidative fragmentation
DHA produces structurally distinct PAF-like products and substantially different bioactivity vs. arachidonoyl analogs.
Biomarker specificity
Specific association with obesity metabolotype in urine not shared by diacyl PCs; non-interchangeable in targeted lipidomics.
Delivery incompatibility
Requires organic solvent-based delivery; may not substitute for short-chain PAF analogs in aqueous-dosing experiments.

Quantitative Differential Evidence for 1-O-Hexadecyl-2-O-docosahexaenoyl-sn-glycero-3-phosphorylcholine Against Closest Structural Analogs


Oxidation-Dependent PAF-Like Activity: 5-Fold Higher Than Arachidonoyl Analog and 150-Fold Higher Than Diacyl DHA Analog

Following oxidative fragmentation in an FeSO₄/ascorbate/EDTA system, 1-O-hexadecyl-2-docosahexaenoyl-sn-glycero-3-phosphorylcholine generates phospholipid species with potent platelet-activating factor (PAF)-like activity, quantifiable as 1372 ± 262 pmol 16:0-PAF equivalents per μmol of starting phospholipid. This activity was directly compared to two closest structural analogs under identical experimental conditions [1].

PAF-like activity
Head-to-head
5× vs. arachidonoyl analog; 150× vs. diacyl PC
Supports oxidative lipid signaling assays with high signal-to-noise
Activity inhibited by PAF antagonist FR-900452
Platelet-activating factor Oxidative fragmentation Lipid peroxidation Thrombosis research

PAF Receptor Antagonist FR-900452 Fully Inhibits Oxidation-Derived Activity, Confirming PAF-Like Mechanism Specificity

The platelet-aggregating activity generated from oxidized 1-O-hexadecyl-2-docosahexaenoyl-sn-glycero-3-phosphorylcholine was completely inhibited by FR-900452, a specific antagonist of the platelet-activating factor (PAF) receptor. This inhibition pattern was identical to that observed for oxidized 1-O-hexadecyl-2-arachidonoyl-GPC, confirming that both compounds act through PAF receptor-dependent mechanisms after oxidation [1].

Fragmentation products
Head-to-head
Δ = 1 methylene unit shorter than arachidonoyl analog products
Enables specific OxPAF identification by GC-MS
FeSO₄/ascorbate/EDTA oxidation system
PAF receptor antagonism Platelet aggregation inhibition Signal transduction Oxidized phospholipid signaling

Oxidative Fragmentation Product Length: DHA-Derived Species Are One Methylene Unit Shorter Than Arachidonate-Derived Counterparts

Gas chromatography-mass spectrometry (GC-MS) analysis revealed that oxidatively fragmented phosphatidylcholines derived from 1-O-hexadecyl-2-docosahexaenoyl-sn-glycero-3-phosphorylcholine possess sn-2-acyl moieties that are systematically one methylene unit shorter than the major oxidation products derived from 1-O-hexadecyl-2-arachidonoyl-GPC [1].

Urinary biomarker
Cross-study comparable
Enriched in obesity-associated urinary metabotype vs. diacyl PCs
Reference for obesity biomarker lipidomics
Population cohort (n > 2,000); Elliott et al. 2015
Lipid peroxidation GC-MS lipidomics Oxidized phospholipid profiling Analytical chemistry

Ether Linkage at sn-1 Confers Enhanced Oxidative Resistance Relative to Diacyl Phospholipids

The sn-1 hexadecyl ether linkage in 1-O-hexadecyl-2-O-docosahexaenoyl-sn-glycero-3-phosphorylcholine provides enhanced resistance to oxidative degradation compared to ester-linked diacyl phosphatidylcholines. This is a class-level property of ether phospholipids, which lack the oxidatively labile ester bond at the sn-1 position . While this ether linkage reduces the compound's susceptibility to non-specific hydrolysis and oxidation at the sn-1 position, the sn-2 DHA ester remains highly oxidizable and serves as the substrate for biologically relevant oxidative fragmentation, as demonstrated in the Tokumura et al. (1994) study [1].

MALDI-TOF standard
Class-level inference
Exact mass 791.583 Da; characteristic ether-PC fragmentation
Supports lipid identification and method standardization
Commercially available at >99% purity
Membrane biophysics Oxidative stability Liposome formulation Lipid peroxidation

Primary Research and Procurement Applications for 1-O-Hexadecyl-2-O-docosahexaenoyl-sn-glycero-3-phosphorylcholine Based on Quantified Differential Evidence


In Vitro Models of Oxidation-Dependent Platelet Activation and Thrombosis

This compound is the optimal precursor for generating PAF-like oxidized phospholipids in controlled in vitro oxidation assays. As established by Tokumura et al. (1994), it yields 1372 ± 262 pmol 16:0-PAF equivalents per μmol starting material—5-fold higher than the arachidonoyl analog and 150-fold higher than the diacyl DHA analog [1]. Researchers studying the role of oxidized phospholipids in platelet aggregation, atherothrombosis, or inflammatory signaling should prioritize this compound when high-yield, receptor-dependent PAF-like activity is required. The activity is fully inhibitable by FR-900452, confirming PAF receptor specificity [1].

Analytical Method Development for Oxidized Phospholipid Profiling by GC-MS or LC-MS

Due to the systematic difference in oxidative fragmentation products—specifically, sn-2-acyl moieties one methylene unit shorter than those from arachidonoyl-containing analogs [1]—this compound serves as a distinct reference standard for developing and validating mass spectrometry-based lipidomics workflows. Researchers building spectral libraries or optimizing chromatographic separation of oxidized phospholipid species should include this DHA-containing ether phospholipid to ensure accurate identification and quantification of both DHA-derived and arachidonate-derived oxidized species in complex biological samples.

Comparative Studies of Polyunsaturated Fatty Acyl Chain Effects on Ether Phospholipid Bioactivity

The direct head-to-head comparison data with 1-O-hexadecyl-2-arachidonoyl-GPC [1] establishes this compound as an essential comparator in studies examining how the degree of unsaturation (DHA 22:6 vs. arachidonate 20:4) influences the biological activity of ether phospholipids. The 5-fold difference in oxidation-derived PAF-like activity quantifies the functional impact of replacing arachidonate with DHA at the sn-2 position, making this compound a critical tool for structure-activity relationship (SAR) investigations in lipid signaling research.

Endogenous Metabolite Studies in Obesity and Metabolic Disease Research

As an endogenous metabolite detectable in human urine [1], this compound may serve as a reference standard or analytical target in metabolomics studies investigating obesity-related metabolic alterations. While direct comparative efficacy data for obesity applications are currently limited to its status as an endogenous urinary metabolite, its unique combination of an ether-linked saturated chain and an ester-linked DHA chain distinguishes it from more common diacyl phosphatidylcholine biomarkers, potentially providing orthogonal diagnostic or mechanistic information in lipid-focused metabolic studies [1].

Application
Selection Property
Validation Focus
Oxidative lipidomics (DHA-derived OxPAFs)
Ether-PC precursor yielding substantial PAF-like activity
Platelet aggregation assay with PAF antagonist control
Urinary metabolomics for obesity biomarker
Specific urinary metabolite associated with adiposity
Population-based metabolomics in human urine research matrices
MALDI-TOF MS phospholipid profiling
Defined exact mass and diagnostic fragmentation pattern
Analytical method suitability assessment
PAF receptor pharmacology
High-activity precursor for generating PAF-receptor-activating OxPAFs
Receptor activation/inhibition studies with FR-900452
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